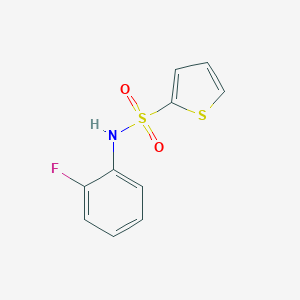![molecular formula C27H25ClN4O5S B299293 N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299293.png)
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(2-ethoxyphenyl)benzenesulfonamide, commonly known as CQ11, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of CQ11 involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and subsequent cell death. CQ11 has also been found to induce cell cycle arrest at the G2/M phase, which further contributes to its anti-cancer activity. Additionally, CQ11 has been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
CQ11 has been found to exhibit excellent pharmacokinetic properties, including high oral bioavailability and good tissue distribution. In vivo studies have reported that CQ11 is well-tolerated and does not cause any significant toxicity or adverse effects. CQ11 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CQ11 has several advantages for lab experiments, including its easy synthesis, good solubility, and high purity. However, one of the limitations of CQ11 is its low selectivity towards topoisomerase II, which may lead to off-target effects. Therefore, further studies are required to optimize the selectivity of CQ11 towards its target enzyme.
将来の方向性
Several future directions can be explored for the development of CQ11 as a potential therapeutic agent. One of the directions is to optimize the selectivity of CQ11 towards topoisomerase II to reduce off-target effects. Another direction is to investigate the potential of CQ11 as a combination therapy with other anti-cancer agents. Additionally, the anti-inflammatory activity of CQ11 can be further explored for the development of anti-inflammatory drugs.
合成法
CQ11 can be synthesized by reacting 2-chloro-7-methoxy-3-quinolinecarbaldehyde with hydrazine hydrate in ethanol to obtain the corresponding hydrazone. The hydrazone is then reacted with N-(2-ethoxyphenyl)benzenesulfonamide in the presence of acetic acid to yield CQ11. The synthesis method has been reported in several studies and has been found to be efficient and reproducible.
科学的研究の応用
CQ11 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-cancer activity of CQ11 against different cancer cell lines, including breast, lung, and prostate cancer cells. CQ11 has been found to induce cell death by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
特性
分子式 |
C27H25ClN4O5S |
|---|---|
分子量 |
553 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H25ClN4O5S/c1-3-37-25-12-8-7-11-24(25)32(38(34,35)22-9-5-4-6-10-22)18-26(33)31-29-17-20-15-19-13-14-21(36-2)16-23(19)30-27(20)28/h4-17H,3,18H2,1-2H3,(H,31,33)/b29-17+ |
InChIキー |
DMMZHGRUUUZMNZ-STBIYBPSSA-N |
異性体SMILES |
CCOC1=CC=CC=C1N(CC(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=CC=C1N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-pyridinylmethyl)acetamide](/img/structure/B299210.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B299212.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B299215.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B299216.png)
![N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B299217.png)
![N-(2-fluorophenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B299219.png)
![Ethyl 4-{[2-chloro(methylsulfonyl)anilino]acetyl}piperazine-1-carboxylate](/img/structure/B299224.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![2-[2-ethoxy(phenylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299226.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299228.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)
